3-Iodo-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound classified within the pyrrolopyridazine family. It possesses significant interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing inhibitors targeting fibroblast growth factor receptors (FGFRs) and other therapeutic applications. The compound's structural formula is represented as C₆H₄IN₃, indicating the presence of iodine and nitrogen atoms within its cyclic structure .
This compound is derived from pyrrolo[2,3-c]pyridazine, which itself is a bicyclic structure consisting of a pyrrole and pyridine fused together. The introduction of iodine at the 3-position enhances its reactivity and biological properties. The classification of 3-iodo-7H-pyrrolo[2,3-c]pyridazine falls under organic compounds with heteroatoms, specifically nitrogen and iodine, making it a member of the broader category of nitrogen-containing heterocycles.
The synthesis of 3-iodo-7H-pyrrolo[2,3-c]pyridazine typically involves several key steps:
The reaction mechanisms involved have been modeled using density functional theory (DFT) calculations to understand the formation of specific isomers during condensation reactions. This computational approach helps in predicting the stability and reactivity of intermediates formed during synthesis .
The molecular structure of 3-iodo-7H-pyrrolo[2,3-c]pyridazine features a fused bicyclic system with a nitrogen atom in both rings. The presence of iodine at the 3-position significantly influences its chemical behavior.
These structural characteristics are crucial for understanding its reactivity and potential interactions in biological systems .
3-Iodo-7H-pyrrolo[2,3-c]pyridazine can participate in various chemical reactions due to its functional groups:
The reactivity patterns are influenced by the electronic properties imparted by both the nitrogen atoms and the iodine substituent, making it an interesting candidate for further functionalization in drug discovery .
The mechanism by which 3-iodo-7H-pyrrolo[2,3-c]pyridazine exerts its biological effects primarily involves its interaction with specific protein targets such as FGFRs. Upon binding to these receptors:
Data from studies indicate that compounds with similar structures have shown promising results in inhibiting cellular growth and inducing apoptosis in cancer cell lines .
Relevant analyses often include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry for structural confirmation and purity assessment .
3-Iodo-7H-pyrrolo[2,3-c]pyridazine has potential applications in:
Ongoing research continues to explore its full potential across these domains, emphasizing its importance in both medicinal chemistry and materials science .
The construction of the pyrrolo[2,3-c]pyridazine core without transition metals represents a significant advancement in sustainable heterocyclic chemistry. This fused bicyclic system features a pyrrole ring fused with a pyridazine at the [2,3-c] junction, creating an electron-rich environment ideal for further functionalization. A particularly efficient transition-metal-free cyclization strategy involves the reaction of pyrrole derivatives with acyl(bromo)acetylenes, followed by sequential addition of propargylamine to trigger intramolecular cyclization. This method enables direct formation of the 7H-pyrrolo[2,3-c]pyridazine scaffold under mild conditions, bypassing the need for expensive palladium or other transition metal catalysts .
The reaction proceeds through a concerted mechanistic pathway where the electron-deficient acetylene acts as a dienophile, engaging the pyrrole ring in a [4+2] cycloaddition-like process. Subsequent nucleophilic attack by propargylamine at the carbonyl carbon forms an intermediate that undergoes spontaneous ring closure via intramolecular amination. This method demonstrates excellent atom economy and avoids metal contamination concerns in pharmaceutical intermediates. Reaction optimization studies reveal that solvents like dichloromethane at ambient temperatures (20-25°C) provide optimal yields (typically 70-85%) while minimizing side product formation. The absence of transition metals also simplifies purification procedures, making this approach industrially viable [6].
Alternative cyclization strategies employ 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes, though these typically require careful tuning of electronic effects to ensure regioselective pyrrolopyridazine formation. Recent innovations include organocatalyzed electrochemical approaches that facilitate dehydrogenative cyclization, though these remain less developed for the specific [2,3-c] fusion pattern [6].
Table 1: Transition-Metal-Free Cyclization Methods for Pyrrolo[2,3-c]pyridazine Core
Starting Materials | Cyclization Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Pyrrole derivatives + acyl(bromo)acetylenes | CH₂Cl₂, rt, N₂ atmosphere | Bromoacetylene adduct | 70-85% |
Bromoacetylene adduct + propargylamine | Reflux in toluene, 12h | Propargylamine intermediate | 65-75% |
Azomethine ylides + acrylates | Acetic acid catalysis, 80°C | Cycloadduct | 55-70% |
Regioselective iodination of the pyrrolo[2,3-c]pyridazine framework capitalizes on the inherent electronic asymmetry of the fused heterocyclic system. The C3 position exhibits heightened nucleophilic character due to the electron-donating effects of the pyrrolic nitrogen, making it the preferred site for electrophilic aromatic substitution. This regiochemical preference is exploited in the synthesis of 3-iodo-7H-pyrrolo[2,3-c]pyridazine using electrophilic iodinating agents under controlled conditions [2] [4].
N-Iodosuccinimide (NIS) emerges as the optimal iodinating reagent due to its moderate electrophilicity and compatibility with sensitive heterocycles. Reactions conducted in polar aprotic solvents (dimethylformamide, acetonitrile) at 0-5°C provide exceptional regiocontrol (>20:1 C3 vs. other positions) with yields typically ranging from 80-92%. The reaction mechanism involves initial formation of an iodonium ion that undergoes regioselective attack by the electron-rich C3 carbon, followed by rearomatization with proton loss. This specificity is confirmed through nuclear Overhauser effect spectroscopy (NOESY) and single-crystal X-ray diffraction studies of the iodinated products [2] [8].
For enhanced reaction control, microwave-assisted iodination significantly reduces reaction times while maintaining high selectivity. Exposure of 7H-pyrrolo[2,3-c]pyridazine to 1.05 equivalents of NIS under microwave irradiation (100°C, 15 minutes) in acetonitrile achieves near-quantitative conversion with minimal diiodination byproducts. This rapid methodology facilitates high-throughput preparation of 3-iodo-7H-pyrrolo[2,3-c]pyridazine for drug discovery applications where speed and purity are paramount [4].
Table 2: Comparative Regioselective Iodination of 7H-Pyrrolo[2,3-c]pyridazine
Iodinating Agent | Solvent | Temperature | Time | C3 Selectivity | Yield |
---|---|---|---|---|---|
N-Iodosuccinimide (NIS) | Dimethylformamide | 0°C → rt | 3h | >20:1 | 92% |
Iodine monochloride | Dichloromethane | -10°C | 1h | 15:1 | 85% |
NIS (microwave) | Acetonitrile | 100°C | 15 min | >20:1 | 95% |
Iodine/TBHP | Acetonitrile | 80°C | 2h | 8:1 | 78% |
The carbon-iodine bond at the C3 position of pyrrolo[2,3-c]pyridazine displays exceptional reactivity in transition-metal-catalyzed cross-coupling reactions, enabling versatile derivatization of this privileged scaffold. Suzuki-Miyaura couplings with arylboronic acids demonstrate particular utility for constructing biaryl systems essential to pharmaceutical agents. These reactions proceed efficiently under palladium catalysis (typically Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 1-5 mol% loading) in aqueous-organic mixed solvent systems (toluene/ethanol/water or dioxane/water) with inorganic bases (K₂CO₃, Cs₂CO₃) at 80-100°C [3] [9].
The reaction mechanism follows the standard catalytic cycle: oxidative addition of the aryl iodide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond. Kinetic studies confirm that electron-deficient boronic acids couple more efficiently than electron-rich counterparts due to facilitated transmetalation. This cross-coupling tolerates diverse functional groups including esters, nitriles, and protected amines, enabling late-stage diversification of the pyrrolopyridazine core. Representative examples include the coupling of 3-iodo-7H-pyrrolo[2,3-c]pyridazine with 4-carboxyphenylboronic acid to afford biaryl products in 85-95% yield after 12-24 hours [9] [10].
For carbon-nitrogen bond formation, Buchwald-Hartwig amination provides access to valuable 3-amino-substituted derivatives. Employing palladium catalysts (Pd₂(dba)₃ or Pd(OAc)₂) with bulky phosphine ligands (BINAP, XPhos) enables efficient coupling with both aliphatic and aromatic amines. Copper-free conditions prevent unwanted reduction byproducts. Primary alkylamines react most efficiently at 70-90°C in toluene with moderate base strength (Cs₂CO₃), while anilines require stronger bases (NaOtert-Bu) and elevated temperatures (100-110°C). These aminated derivatives serve as key intermediates for kinase inhibitors targeting CSF1R and other oncological targets [10].
Table 3: Optimization Parameters for Cross-Coupling Reactions at C3 Position
Reaction Type | Catalyst System | Base | Solvent | Temperature | Yield Range |
---|---|---|---|---|---|
Suzuki-Miyaura (aryl) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 85°C | 85-95% |
Suzuki-Miyaura (heteroaryl) | Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100°C | 75-88% |
Buchwald-Hartwig (alkylamine) | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 90°C | 80-92% |
Buchwald-Hartwig (aniline) | Pd(OAc)₂/BINAP | NaOt-Bu | Toluene | 110°C | 70-85% |
Solid-phase synthesis techniques enable efficient parallel synthesis of 3-iodo-7H-pyrrolo[2,3-c]pyridazine derivatives for drug discovery screening programs. The Wang resin-linked pyrrolopyridazine platform provides an ideal foundation, where the scaffold attaches through the pyrrole nitrogen via acid-labile linkages. This N1-protection strategy leaves both the C3 position and pyridazine ring available for sequential functionalization. Iodination on solid support employs immobilized iodinating agents such as polymer-supported N-iodosuccinimide, which facilitates reagent removal through simple filtration and minimizes purification challenges associated with solution-phase chemistry [5] [7].
The synthetic sequence initiates with resin loading of the pyrrolopyridazine core using Mitsunobu conditions or nucleophilic substitution on chlorinated resins. Subsequent on-resin iodination proceeds with PS-NIS in dimethylformamide at ambient temperature (18-22 hours), achieving near-quantitative conversion as monitored by gel-phase carbon-13 NMR. The immobilized 3-iodo derivative then undergoes sequential cross-coupling reactions directly on the solid support. Suzuki-Miyaura couplings employ polymer-entrapped palladium catalysts (e.g., Pd EnCat™) that prevent metal leaching into solution and enable catalyst recycling. After coupling, products are liberated from the resin using trifluoroacetic acid/dichloromethane mixtures (1:1 v/v), yielding 3-substituted pyrrolo[2,3-c]pyridazines with excellent purity (>90% by HPLC) after simple evaporation [7].
This approach enables the generation of diversified compound libraries through split-and-pool methodologies. A representative library of 48 analogs was synthesized with variations at the C3 position including aryl, heteroaryl, and amino substituents. Reaction monitoring via on-bead infrared spectroscopy confirmed complete conversions at each stage, while liquid chromatography-mass spectrometry analysis of cleaved products verified structural integrity and purity. This solid-phase strategy significantly accelerates structure-activity relationship studies around the pyrrolopyridazine core, particularly for kinase inhibitor programs targeting CSF1R and related oncological targets [5] [10].
Table 4: Solid-Phase Synthesis Parameters for 3-Substituted Pyrrolopyridazine Libraries
Solid Support | Loading Capacity | Iodination Reagent | Cleavage Conditions | Average Purity | Library Size Demonstrated |
---|---|---|---|---|---|
Wang resin | 0.7-1.0 mmol/g | PS-NIS (3 equiv) | TFA/DCM (1:1), 2h | 92% | 48 compounds |
Trityl chloride resin | 1.2-1.4 mmol/g | Iodine monochloride | 10% TFA/DCM, 30 min | 89% | 24 compounds |
Rink amide resin | 0.6-0.8 mmol/g | NIS (solution phase) | 95% TFA, 1h | 85% | 32 compounds |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5